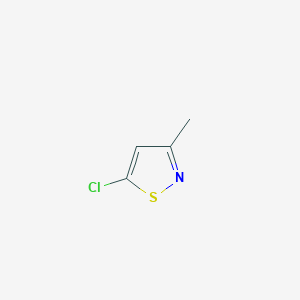

5-Chloro-3-methyl-isothiazole

Description

BenchChem offers high-quality 5-Chloro-3-methyl-isothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-methyl-isothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-methyl-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS/c1-3-2-4(5)7-6-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGRBRWIOZDBMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505007 | |

| Record name | 5-Chloro-3-methyl-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20067-16-7 | |

| Record name | 5-Chloro-3-methyl-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-3-methylisothiazole

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for obtaining 5-chloro-3-methylisothiazole, a key intermediate in the development of pharmaceuticals and specialty chemicals. The document is structured to provide not only procedural steps but also the underlying chemical principles and strategic considerations essential for successful synthesis. We will explore a robust and reliable two-step pathway commencing from the construction of the isothiazole ring, followed by a classic diazonium salt transformation. Additionally, we will discuss the theoretical basis and challenges of alternative direct chlorination routes. This guide is intended for researchers, chemists, and process development professionals who require a deep, practical understanding of isothiazole chemistry.

Introduction and Strategic Overview

The isothiazole nucleus is a significant heterocyclic motif found in a range of biologically active compounds.[1] Specifically, 5-chloro-3-methylisothiazole serves as a versatile building block, with the chlorine atom at the 5-position acting as a handle for further functionalization through nucleophilic substitution or cross-coupling reactions.[2][3]

The synthesis of this target molecule presents a classic challenge in heterocyclic chemistry: the regioselective installation of a halogen atom onto the core ring structure. While direct electrophilic chlorination of the 3-methylisothiazole precursor is conceivable, controlling the position of chlorination (C4 vs. C5) is non-trivial and often leads to isomeric mixtures. The electron-donating methyl group at the 3-position can influence the electron density at both the C4 and C5 positions, complicating the outcome of direct electrophilic attack.

Therefore, a more controlled and reliable strategy involves installing a functional group at the 5-position that can be cleanly converted to a chlorine atom. The amino group is an ideal precursor for this purpose, as it can be transformed into a diazonium salt and subsequently displaced in a Sandmeyer reaction.[4][5] This two-step approach offers superior regiochemical control and is the primary focus of this guide.

Primary Synthetic Pathway: From Amine to Chloride

The recommended and most validated route to 5-chloro-3-methylisothiazole proceeds in two key stages:

-

Synthesis of 5-Amino-3-methylisothiazole: Construction of the isothiazole ring via oxidative cyclization of a suitable acyclic precursor.

-

Deaminative Chlorination via Sandmeyer Reaction: Conversion of the 5-amino group to the target 5-chloro substituent.

This pathway is illustrated in the workflow diagram below.

Figure 1: Overall two-stage synthetic workflow.

Stage 1: Synthesis of 5-Amino-3-methylisothiazole

The foundational step is the creation of the 3-methylisothiazole core bearing an amino group at the C5 position. This is efficiently achieved through the oxidative ring-closure of β-iminothiobutyramide.[6] The reaction mechanism involves the formation of a sulfur-nitrogen bond, driven by an oxidizing agent, to yield the stable aromatic isothiazole ring.

Experimental Protocol:

-

Preparation of Chloramine Solution: In a jacketed reactor cooled to 0-5 °C, prepare a solution of sodium hydroxide in water. Slowly bubble chlorine gas into the solution until the required weight gain is achieved, forming a sodium hypochlorite solution. To this, add a chilled aqueous ammonia solution to generate a fresh solution of chloramine (NH₂Cl) in situ.[6]

-

Cyclization Reaction: To the freshly prepared, ice-cooled chloramine solution, add powdered β-iminothiobutyramide in portions while maintaining the temperature below 10 °C.

-

Workup and Isolation: After the addition is complete, allow the mixture to stir for several hours, letting it slowly warm to room temperature. The reaction mixture is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 5-amino-3-methylisothiazole, typically as an oil.[6] The product can be further purified by vacuum distillation if necessary.

| Reagent/Parameter | Quantity (molar eq.) | Purpose |

| β-Iminothiobutyramide | 1.0 | Starting Material |

| Sodium Hydroxide | ~2.2 | Reagent for hypochlorite |

| Chlorine Gas | ~1.1 | Reagent for hypochlorite |

| Aqueous Ammonia | ~1.2 | Reagent for chloramine |

| Temperature | 0-10 °C | Control exotherm, stability |

| Solvent | Water / Diethyl Ether | Reaction medium / Extraction |

Table 1: Reagents and conditions for Stage 1.

Stage 2: Sandmeyer Reaction for Deaminative Chlorination

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting primary aromatic amines into a wide variety of functional groups, including halides.[4] The process occurs via a diazonium salt intermediate, which is then catalytically displaced by a nucleophile, in this case, chloride provided by a copper(I) salt.

Figure 2: Simplified mechanism of the Sandmeyer reaction.

Experimental Protocol:

-

Diazotization: Dissolve 5-amino-3-methylisothiazole (1.0 eq) in dilute hydrochloric acid (e.g., 3-6 M) and cool the mixture to 0-5 °C in an ice-salt bath. Prepare a solution of sodium nitrite (NaNO₂) (1.05 eq) in cold water. Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically accompanied by a slight color change. Stir for an additional 15-30 minutes at this temperature.

-

Chloride Displacement: In a separate flask, prepare a solution or suspension of copper(I) chloride (CuCl) (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.

-

Reaction: Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas (N₂) will be observed. Maintain cooling as the reaction can be exothermic.

-

Workup and Isolation: After the gas evolution ceases, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude 5-chloro-3-methylisothiazole can be purified by vacuum distillation or column chromatography on silica gel.

| Reagent/Parameter | Quantity (molar eq.) | Purpose |

| 5-Amino-3-methylisothiazole | 1.0 | Starting Material |

| Hydrochloric Acid | Excess | Solvent, Diazotization Reagent |

| Sodium Nitrite | 1.05 | Diazotization Reagent |

| Copper(I) Chloride | 1.2 | Catalyst for Chloride Displacement |

| Temperature | 0-5 °C | Stabilize Diazonium Salt |

| Solvent | Water / Dichloromethane | Reaction medium / Extraction |

Table 2: Reagents and conditions for Stage 2.

Alternative Synthetic Route: Direct Chlorination

An alternative, more atom-economical approach would be the direct electrophilic chlorination of 3-methylisothiazole. This one-step method is attractive from an industrial perspective but is fraught with challenges related to regioselectivity.

Theoretical Considerations:

The isothiazole ring is an electron-deficient heterocycle, making it less reactive towards electrophilic substitution than benzene. The outcome of chlorination is governed by the directing effects of the existing methyl group and the heteroatoms. The C4 and C5 positions are the most likely sites of attack. Reagents commonly used for such transformations include sulfuryl chloride (SO₂Cl₂) and N-Chlorosuccinimide (NCS).[7][8]

-

Sulfuryl Chloride (SO₂Cl₂): Often used for chlorinating heterocycles. The reaction can proceed via a radical or an ionic mechanism, and the regioselectivity can be sensitive to reaction conditions (solvent, temperature, presence of initiators).[7]

-

N-Chlorosuccinimide (NCS): A milder source of electrophilic chlorine, often used for more sensitive substrates. Lewis acid catalysis can be employed to enhance its reactivity.[9]

The primary challenge is to favor substitution at the C5 position over the potentially more activated C4 position. Achieving high regioselectivity often requires extensive optimization of catalysts, solvents, and temperature. Without a directing group to specifically activate the C5 position, a mixture of 4-chloro and 5-chloro isomers, along with potential dichlorinated byproducts, is a likely outcome, necessitating difficult purification steps.

Safety and Handling

Chemical synthesis should always be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Chlorinating Agents: Chlorine gas, sulfuryl chloride, and NCS are corrosive, toxic, and moisture-sensitive. Handle with extreme care.[4] Reactions involving these reagents should be equipped with a scrubbing system to neutralize any toxic off-gases.

-

Isothiazole Derivatives: Many isothiazole and isothiazolinone compounds are known skin sensitizers and can be toxic. Avoid direct contact.[10]

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. The protocols described herein utilize them as in situ intermediates in solution, which is a much safer practice. Never attempt to isolate the diazonium salt intermediate.

Conclusion

The synthesis of 5-chloro-3-methylisothiazole is most reliably and selectively achieved through a two-stage process involving the initial synthesis of 5-amino-3-methylisothiazole followed by a Sandmeyer reaction. This method provides excellent regiochemical control, yielding the desired C5-chlorinated isomer with high purity. While direct chlorination of 3-methylisothiazole presents a more direct route, it suffers from significant regioselectivity challenges that complicate purification and reduce overall yield. For researchers requiring unambiguous synthesis of the target compound, the amine-diazotization pathway remains the superior and recommended protocol.

References

- Adams, A., & Slack, R. (1959). U.S. Patent No. 2,871,243. Washington, DC: U.S. Patent and Trademark Office.

-

Ilkin, V. G., et al. (2023). Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles. CrystEngComm, 25(12), 1836-1849. Available at: [Link]

-

Oubenali, M., et al. (2022). Reactivity of Isothiasole with Dibromine and Sulfuryl Chloride. Oriental Journal of Chemistry, 38(4). Available at: [Link]

-

Malik, I., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(9), 3617-3642. Available at: [Link]

-

PubChem. (n.d.). 3-methyl-isothiazole-5-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Kletskov, A. V., et al. (2020). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 52(2), 159-188. Available at: [Link]

-

Sainsbury, M. (2004). Product Class 15: Isothiazoles. In Science of Synthesis (Vol. 11, pp. 509-572). Thieme. Available at: [Link]

-

McNeill, E., & Ritter, T. (2019). Site Selective Chlorination of C(sp³)–H Bonds Suitable for Late-Stage Functionalization. Journal of the American Chemical Society, 141(1), 22-26. Available at: [Link]

-

Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2). Available at: [Link]

-

Reddy, T. S., et al. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ARKIVOC, 2001(6), 94-99. Available at: [Link]

-

Karade, N. N., et al. (2021). Applications of N-Chlorosuccinimide in Organic Synthesis. ChemistrySelect, 6(30), 7559-7589. Available at: [Link]

-

Lloyd-Jones, G. C., et al. (2023). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. ACS Catalysis, 13(14), 9487–9494. Available at: [Link]

-

Martín-Heras, V., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 14, 193-200. Available at: [Link]

-

Jęśkowiak, I., et al. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 24(23), 4381. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

-

Davoodnia, A., et al. (2012). Synthesis of some new 5- substituted of 2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 147-152. Available at: [Link]

-

Rajappa, S., et al. (1983). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(6), 451-455. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

-

Kletskov, A. V., et al. (2020). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Synthesis, 52(2), 159-188. Available at: [Link]

-

Taylor, E. C., et al. (1995). Progress in the Synthesis of 5-Aminothiazole Derivatives. Journal of Organic Chemistry, 60(22), 7161-7170. Available at: [Link]

-

Lin, G., et al. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 13(5), 943-948. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Retrieved from [Link]

-

Wikipedia. (n.d.). Isothiazole. Retrieved from [Link]

Sources

- 1. US5180833A - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]

- 2. Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00112A [pubs.rsc.org]

- 3. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity | MDPI [mdpi.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]

- 7. physchemres.org [physchemres.org]

- 8. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Chloro-3-methyl-isothiazole: A Technical Guide for Researchers

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Chloro-3-methyl-isothiazole (CAS Number: 20067-16-7), a heterocyclic compound of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals. Given the limited availability of published experimental spectra for this specific molecule, this guide emphasizes the foundational principles and expected spectroscopic behaviors derived from analogous compounds and computational predictions. We will explore the anticipated features in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing a robust framework for its unequivocal identification and characterization.

Introduction and Structural Elucidation

5-Chloro-3-methyl-isothiazole is a substituted five-membered aromatic heterocycle containing nitrogen and sulfur atoms. Its chemical structure is foundational to its reactivity and spectroscopic properties.

Molecular Structure:

Figure 1: Chemical structure of 5-Chloro-3-methyl-isothiazole.

A critical point of clarification is the distinction between 5-Chloro-3-methyl-isothiazole (CAS: 20067-16-7) and its isomer, 5-Chloro-2-methyl-4-isothiazolin-3-one (CAS: 26172-55-4). The latter is a non-aromatic ketone and exhibits significantly different spectroscopic properties. This guide focuses exclusively on the aromatic isothiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol (General):

-

Dissolve 5-10 mg of 5-Chloro-3-methyl-isothiazole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectrum:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.4 - 2.6 | Singlet | 3H | -CH₃ | The methyl group is attached to an sp² carbon of the aromatic ring and is expected to resonate in this region. The absence of adjacent protons results in a singlet. |

| ~ 7.0 - 7.3 | Singlet | 1H | H-4 | The single proton on the isothiazole ring is in an electron-deficient aromatic system, deshielded by the electronegative nitrogen and sulfur atoms, and the chlorine atom. It is expected to appear as a singlet due to the absence of neighboring protons. |

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol (General):

-

Dissolve 20-50 mg of 5-Chloro-3-methyl-isothiazole in 0.5-0.7 mL of a deuterated solvent.

-

Acquire the spectrum on a 75 MHz or higher field NMR spectrometer with proton decoupling.

Predicted ¹³C NMR Spectrum:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 15 - 20 | -CH₃ | Typical range for a methyl group attached to an sp² carbon. |

| ~ 120 - 125 | C-4 | The carbon bearing the single proton is expected in the aromatic region. |

| ~ 145 - 150 | C-5 | The carbon atom bonded to the electronegative chlorine atom will be significantly deshielded. |

| ~ 160 - 165 | C-3 | The carbon atom adjacent to the nitrogen and bonded to the methyl group is also expected to be deshielded. |

Note: These are predicted values and are based on the analysis of similar heterocyclic systems.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol (General):

-

Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Acquire the mass spectrum over an appropriate m/z range.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): The molecular weight of 5-Chloro-3-methyl-isothiazole (C₄H₄ClNS) is 133.60 g/mol .[1] The mass spectrum should show a molecular ion peak at m/z = 133. Due to the natural abundance of the ³⁷Cl isotope, a smaller peak at m/z = 135 (M+2) with an intensity of approximately one-third of the M⁺ peak is expected, which is a characteristic isotopic pattern for a monochlorinated compound.

-

Key Fragmentation Pathways: Under electron ionization, the molecular ion is expected to undergo fragmentation. Common fragmentation patterns for isothiazoles involve ring cleavage.

Figure 2: Predicted major fragmentation pathways for 5-Chloro-3-methyl-isothiazole in EI-MS.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is used to identify the functional groups present in a molecule.

Experimental Protocol (General):

-

The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr).

-

Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared.

-

The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100 - 3000 | C-H stretch | Aromatic C-H |

| ~ 2950 - 2850 | C-H stretch | -CH₃ |

| ~ 1600 - 1450 | C=C and C=N stretch | Isothiazole ring |

| ~ 1450 - 1350 | C-H bend | -CH₃ |

| ~ 800 - 600 | C-Cl stretch | Chloro group |

The IR spectrum of isothiazole derivatives is complex due to the coupling of various ring vibrations.[2] The presence of bands in the specified regions would be consistent with the structure of 5-Chloro-3-methyl-isothiazole.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. It is useful for characterizing compounds with conjugated systems and chromophores.

Experimental Protocol (General):

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane).

-

Record the absorption spectrum over a range of approximately 200-400 nm.

Expected UV-Vis Absorption: Isothiazole and its derivatives are aromatic and are expected to exhibit absorption in the UV region.[3] For 5-Chloro-3-methyl-isothiazole, π → π* transitions of the aromatic ring are anticipated. The absorption maximum (λ_max) is likely to be in the range of 240-280 nm. The exact position and intensity of the absorption bands will be influenced by the substituents and the solvent used.

Applications and Significance

Isothiazole derivatives are important scaffolds in medicinal chemistry and materials science.[2] While the direct applications of 5-Chloro-3-methyl-isothiazole are not extensively documented in readily available literature, its structure suggests it is a valuable intermediate for the synthesis of more complex molecules. The chloro and methyl substituents provide sites for further functionalization, enabling the creation of diverse chemical libraries for drug discovery and other applications. For instance, related isothiazole derivatives have been investigated for their potential as anticancer agents.[4][5]

Conclusion

The spectroscopic characterization of 5-Chloro-3-methyl-isothiazole relies on a combination of techniques to confirm its structure and purity. Although experimental spectra are not widely published, a comprehensive analysis based on the principles of each spectroscopic method and comparison with related compounds provides a robust framework for its identification. The predicted NMR, MS, IR, and UV-Vis data presented in this guide offer a valuable resource for researchers working with this compound and its derivatives. As with any chemical characterization, the combination of data from multiple analytical techniques is essential for an unambiguous assignment of the structure.

References

-

Stravs, M. A. (2024). A Decade of Computational Mass Spectrometry from Reference Spectra to Deep Learning. Chimia (Aarau), 78(7-8), 525-530. [Link]

- Barone, V., & Polimeno, A. (Eds.). (2011). Computational Strategies for Spectroscopy: From Small Molecules to Nano Systems. John Wiley & Sons.

-

NIST. (n.d.). 3-Methylisothiazole. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylisothiazole. Retrieved from [Link]

-

Li, Z., Tang, Y., & Karniadakis, G. E. (2024). New computational chemistry techniques accelerate the prediction of molecules and materials. MIT News. [Link]

-

NIST. (n.d.). 5-Chloro-2-methyl-3(2H)-isothiazolone. NIST Chemistry WebBook. Retrieved from [Link]

-

Krasovitskii, R. S., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 793. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

- Burak, K., & Machoń, Z. (1992). Synthesis of isothiazole derivatives with potential biological activity. Pharmazie, 47(7), 492-495.

-

mzCloud. (2014, August 1). 5 Chloro 2 methyl 4 isothiazolin 3 one. [Link]

-

SpectraBase. (n.d.). Isothiazole. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-methyl-4-isothiazolin-3-one. Retrieved from [Link]

-

Kuczyński, P., et al. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 24(23), 4399. [Link]

- Kozlov, N. S., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Journal of General Chemistry, 89, 2317-2356.

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 5. UV-Vis spectra of 3a-d. Retrieved from [Link]

- Taurins, A., & Blaga, A. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(6), 623-628.

- Adams, A., & Slack, R. (1959). U.S. Patent No. 2,871,243. Washington, DC: U.S.

-

ResearchGate. (n.d.). (a) UV–vis and (b) fluorescence spectra of selected thiazol‐2‐imine.... Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Observed IR spectrum of thiazole (1) isolated in a solid argon.... Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 5-Chloro-3-methyl-isothiazole in Biological Systems

This guide provides a detailed exploration of the molecular mechanisms underpinning the potent biocidal activity of 5-Chloro-3-methyl-isothiazole, a key active ingredient in isothiazolinone-based preservatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational biochemistry with practical experimental insights to offer a comprehensive understanding of this widely used antimicrobial agent.

Introduction: The Isothiazolinone Class and the Role of 5-Chloro-3-methyl-isothiazole (CMIT)

Isothiazolinones are a class of heterocyclic organic compounds renowned for their broad-spectrum antimicrobial efficacy.[1][2] They are integral components in numerous industrial and consumer products, from water treatment systems and paints to cosmetics and personal care items, where they prevent microbial growth and spoilage.[3][4]

The subject of this guide, 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT), is a principal member of this family.[5] It is frequently used in a 3:1 combination with its non-chlorinated analogue, 2-methyl-4-isothiazolin-3-one (MIT), a mixture commercially known as Kathon™.[6][7][8] The presence of the chlorine atom at the C-5 position significantly enhances the biocidal activity of the molecule compared to its non-chlorinated counterpart, a critical structure-activity relationship that informs its mechanism.[2][9]

This document will deconstruct the mechanism of action, moving from the fundamental chemical reactivity of the isothiazolinone ring to the cascade of cellular events that culminate in microbial death.

The Core Mechanism: A Two-Step Assault on Microbial Viability

The antimicrobial action of CMIT is not a single event but a sophisticated, two-step process that ensures rapid and irreversible microbial control.[6][10] This unique mechanism is a primary reason for its low effective use levels and the difficulty with which microorganisms develop resistance.[6][11]

-

Step 1: Rapid Inhibition of Growth and Metabolism (Minutes): Upon diffusing across the cell membrane, CMIT quickly halts critical physiological functions. This includes the immediate cessation of growth, respiration (oxygen consumption), and cellular energy generation (ATP synthesis).[6][10][12] This initial phase is characterized by a rapid disruption of central metabolic pathways.[12]

-

Step 2: Irreversible Cellular Damage and Death (Hours): Following the initial metabolic shock, a slower, irreversible phase begins. This stage involves widespread damage to cellular components, primarily through the destruction of protein thiols and the production of damaging free radicals, leading to a complete loss of cell viability.[6][10]

Caption: Logical flow of CMIT's two-step antimicrobial mechanism.

Molecular Interactions: The Chemistry of Biocidal Action

The efficacy of CMIT is rooted in its chemical structure, specifically the electrophilic nature of the activated nitrogen-sulfur (N-S) bond within the isothiazolinone ring.[9][10] This electron-deficient bond makes the molecule highly reactive towards cellular nucleophiles, particularly the thiol groups (-SH) found in amino acids like cysteine.[13][14][15]

Primary Target: Thiol-Containing Proteins and Peptides

The cornerstone of CMIT's mechanism is its rapid and irreversible reaction with sulfhydryl groups of proteins and small molecules.

-

Reaction with Cysteine Residues: Cysteine is a critical amino acid in the active sites of many essential enzymes. CMIT readily oxidizes the thiol group of cysteine, forming disulfide bonds.[16] This covalent modification alters the protein's three-dimensional structure, leading to a catastrophic loss of enzymatic function.

-

Depletion of Glutathione (GSH): Glutathione, a tripeptide, is the most abundant intracellular thiol and a primary component of the cell's antioxidant defense system. CMIT reacts with GSH, leading to its depletion.[16][17][18] This interaction not only forms disulfide derivatives but can also lead to the opening of the isothiazolinone ring, forming a mercaptoacrylamide intermediate that perpetuates cellular damage.[1][16] The depletion of the GSH pool cripples the cell's ability to neutralize reactive oxygen species, further contributing to toxicity.[17]

Caption: The reaction of CMIT with its primary molecular targets.

Inhibition of Key Metabolic Enzymes

The reaction with thiols has profound consequences for cellular metabolism. CMIT is a potent inhibitor of key dehydrogenase enzymes that are central to energy production.[6][10] These enzymes, rich in cysteine residues, are critical for:

-

The Krebs Cycle (Tricarboxylic Acid Cycle): Enzymes such as α-ketoglutarate dehydrogenase and succinate dehydrogenase are inhibited, shutting down this core metabolic hub.[12]

-

Electron Transport Chain: Inhibition of enzymes like NADH dehydrogenase disrupts the flow of electrons, halting the generation of the proton motive force required for ATP synthesis.[12]

The collective inhibition of these pathways explains the rapid drop in respiration and ATP levels observed in the first stage of CMIT exposure.[6][12]

Downstream Cellular Consequences

The initial molecular interactions trigger a cascade of events that amplify cellular stress and ensure cell death.

-

Induction of Oxidative Stress: By depleting the cell's primary antioxidant, glutathione, and disrupting the electron transport chain, CMIT leads to a massive increase in intracellular Reactive Oxygen Species (ROS), such as superoxide radicals.[17][19] This state of severe oxidative stress causes widespread damage to DNA, lipids, and remaining proteins.

-

Apoptosis and Necrosis: In eukaryotic cells, CMIT-induced oxidative stress is a potent trigger for programmed cell death (apoptosis).[19] At lower concentrations, cells exhibit classic apoptotic markers like caspase activation. At higher concentrations, the damage is so extensive that it leads to uncontrolled cell lysis (necrosis).[19]

Experimental Methodologies for Mechanistic Elucidation

Understanding the mechanism of CMIT requires a multi-faceted experimental approach. The protocols described below are foundational for any laboratory investigating the activity of isothiazolinone biocides.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Causality: This assay is the cornerstone of antimicrobial testing. It establishes the lowest concentration of a biocide required to inhibit the visible growth of a microorganism. This provides a quantitative measure of potency and is essential for comparing the activity of different compounds or against different microbial strains.

-

Methodology:

-

Inoculum Preparation: Culture the target microorganism (e.g., E. coli, S. aureus) in a suitable liquid broth (e.g., Tryptic Soy Broth) to the mid-logarithmic phase of growth. Adjust the culture density to a standard concentration (e.g., 1x10^6 CFU/mL) using a spectrophotometer.

-

Serial Dilution: Prepare a two-fold serial dilution of the CMIT stock solution in a 96-well microtiter plate using the appropriate sterile broth. The concentration range should bracket the expected MIC.

-

Inoculation: Add a standardized volume of the prepared microbial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no biocide) and a negative control (broth only).

-

Incubation: Incubate the plate under optimal growth conditions (e.g., 37°C for 24 hours for bacteria).

-

Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of CMIT in which no visible growth is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.

-

Caption: Experimental workflow for MIC determination.

Protocol: In Vitro Glutathione (GSH) Depletion Assay

-

Causality: This experiment directly tests the hypothesis that CMIT reacts with thiols. By measuring the concentration of free GSH over time in the presence of CMIT, one can quantify the rate and extent of this key molecular interaction.

-

Methodology:

-

Reagent Preparation: Prepare a solution of reduced glutathione (GSH) in a phosphate buffer (pH 7.4). Prepare a solution of CMIT at the desired test concentration. Prepare a solution of Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB).

-

Reaction Initiation: In a cuvette or 96-well plate, mix the GSH solution with the CMIT solution to initiate the reaction. Start a timer immediately.

-

Time-Course Sampling: At predetermined time points (e.g., 0, 1, 5, 10, 30 minutes), take an aliquot of the reaction mixture.

-

Quantification: Immediately add the aliquot to the DTNB solution. DTNB reacts with remaining free thiols to produce a yellow-colored product (TNB²⁻) that absorbs light at 412 nm.

-

Analysis: Measure the absorbance at 412 nm using a spectrophotometer. A decrease in absorbance over time compared to a control (GSH without CMIT) indicates GSH depletion. The rate of depletion can be calculated from the slope of the absorbance vs. time plot.

-

Summary of Quantitative Data

The efficacy of isothiazolinones varies based on their specific structure and the target microorganism. The following table summarizes typical MIC values, highlighting the enhanced potency of the chlorinated form (CMIT/MCI).

| Compound | Organism | MIC (μg/mL) | Reference |

| Methylisothiazolinone (MI) | E. coli | 41 | [1] |

| Methylisothiazolinone (MI) | S. pombe | 245 | [1] |

| 5-Chloro-2-methyl-4-isothiazolin-3-one (MCI/CMIT) | E. coli | 0.5 | [2] |

| 5-Chloro-2-methyl-4-isothiazolin-3-one (MCI/CMIT) | S. pombe | 2.6 | [2] |

| Benzisothiazolinone (BIT) | E. coli | 4-8 | [1] |

Data demonstrates the significantly lower concentration of CMIT required for inhibition compared to MI, underscoring the importance of the chloro- substitution.

Conclusion and Future Perspectives

The mechanism of action of 5-Chloro-3-methyl-isothiazole is a rapid, multi-pronged attack on fundamental microbial processes. Its high electrophilicity drives the irreversible inhibition of essential thiol-containing enzymes, leading to a swift collapse of cellular metabolism and an overwhelming state of oxidative stress. This dual-phase mechanism of rapid metabolic inhibition followed by irreversible oxidative damage makes it an exceptionally effective and reliable biocide.

Future research should focus on the potential for synergistic interactions with other antimicrobial agents and further investigate the specific protein targets beyond the primary dehydrogenase enzymes. A deeper understanding of the molecular pathways involved in CMIT-induced apoptosis and necrosis in various cell types will also be crucial for refining its applications and ensuring its safe use in both industrial and consumer products.

References

-

The Mechanism of Action of Isothiazolone Biocides. [Link]

-

Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC - NIH. [Link]

-

Understanding Isothiazolinone Biocides: Essential for Modern Water Treatment. [Link]

-

The Mechanism of Action of Isothiazolone Biocide | Request PDF - ResearchGate. [Link]

-

Isothiazolinone inhibition of soil microbial activity persists despite biocide dissipation. [Link]

-

Chemical reactivity of some isothiazolone biocides - PubMed. [Link]

-

(PDF) Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - ResearchGate. [Link]

-

Isothiazolinone inhibition of soil microbial activity persists despite biocide dissipation. [Link]

-

KATHON CG Preservative: Features, Benefits & Applications - Studylib. [Link]

-

Fungal Biodegradation of the Biocide 2-Methyl-4-Isothiazolin-3-One - Austin Publishing Group. [Link]

-

Involvement of oxidative stress in apoptosis induced by a mixture of isothiazolinones in normal human keratinocytes - PubMed. [Link]

-

KATHON CG - Ataman Kimya. [Link]

-

The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC - NIH. [Link]

-

EXPLORING THE METABOLISM AND MIXTURE EFFECTS OF THE ISOTHIAZOLINONE BIOCIDES BIT AND OIT IN PLHC-1 CELLS - GUPEA. [Link]

-

Isothiazolinone White Paper - ChemView. [Link]

-

Structure-activity relationships for the impact of selected isothiazol-3-one biocides on glutathione metabolism and glutathione reductase of the human liver cell line Hep G2 | Request PDF - ResearchGate. [Link]

-

Successful inhibition of allergic contact dermatitis caused by methylchloroisothiazolinone/methylisothiazolinone with topical glutathione - ResearchGate. [Link]

-

(PDF) The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - ResearchGate. [Link]

-

Effects of a 28-day oral exposure to a 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one biocide formulation in Sprague-Dawley rats - ResearchGate. [Link]

-

Effects of 5-chloro-2-methyl-4-isothiazolin-3-one and other candidate biodiesel biocides on rat alveolar macrophages and NR8383 cells - PubMed. [Link]

-

Risk Assessment of 5-Chloro-2-Methylisothiazol-3(2H)-One/2-Methylisothiazol-3(2H)-One (CMIT/MIT) Used as a Preservative in Cosmetics - NIH. [Link]

-

5-chloro-2-methyl-3(2H)-isothiazolinone ( Chloromethylisothiazolone ) | - atamankimya.com. [Link]

-

Isothiazolinone - Wikipedia. [Link]

-

Methylchloroisothiazolinone - Wikipedia. [Link]

Sources

- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isothiazolinones: A Functional Biocides_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 5. Methylchloroisothiazolinone - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. Page loading... [wap.guidechem.com]

- 9. chemview.epa.gov [chemview.epa.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. austinpublishinggroup.com [austinpublishinggroup.com]

- 13. Making sure you're not a bot! [gupea.ub.gu.se]

- 14. Risk Assessment of 5-Chloro-2-Methylisothiazol-3(2H)-One/2-Methylisothiazol-3(2H)-One (CMIT/MIT) Used as a Preservative in Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. atamankimya.com [atamankimya.com]

- 16. Chemical reactivity of some isothiazolone biocides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Effects of 5-chloro-2-methyl-4-isothiazolin-3-one and other candidate biodiesel biocides on rat alveolar macrophages and NR8383 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Involvement of oxidative stress in apoptosis induced by a mixture of isothiazolinones in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Antimicrobial and biocidal activity of 5-Chloro-3-methyl-isothiazole

An In-Depth Technical Guide to the Antimicrobial and Biocidal Activity of 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT)

Introduction

Isothiazolinones are a class of heterocyclic organic compounds that have been widely recognized for their potent antimicrobial properties.[1][2] Among these, 5-Chloro-2-methyl-4-isothiazolin-3-one, commonly known as CMIT or CMI, stands out as a highly effective biocide.[3] It is frequently used in industrial and consumer products as a preservative, often in a synergistic 3:1 combination with 2-methyl-4-isothiazolin-3-one (MIT).[4][5][6] This combination, commercially known under trade names like Kathon™, offers a broad spectrum of activity against bacteria, fungi, and algae.[5][7][8][9]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It delves into the core scientific principles governing the biocidal activity of CMIT, from its fundamental physicochemical properties and intricate mechanism of action to standardized methodologies for evaluating its efficacy. The objective is to provide not just procedural steps, but the causal reasoning behind experimental choices, empowering professionals to optimize its use in various applications.

Section 1: Physicochemical Properties and Stability

The efficacy of any biocide is intrinsically linked to its chemical structure and stability under application conditions. CMIT is an aqueous solution that is totally miscible in water, lower alcohols, and glycols, with low solubility in hydrocarbons.[10]

Stability Profile: The stability of CMIT is a critical factor for its successful application and is significantly influenced by the chemical environment:

-

pH: CMIT demonstrates high stability in acidic media. However, as the pH increases above 8.0, it undergoes alkaline hydrolysis, leading to degradation and a loss of activity.[11][12] The rate of this degradation accelerates with increasing pH, with half-life values dropping from 47 days at pH 8.5 to just 2 days at pH 10.[12]

-

Temperature: The compound is sensitive to temperatures above 40°C, where degradation can occur.[13]

-

Nucleophiles and Amines: The electrophilic nature of the isothiazolinone ring makes it susceptible to inactivation by nucleophilic compounds.[1][13] Thiols (like cysteine or glutathione), sulfides, and amines can react with the ring, leading to its opening and a loss of biocidal function.[1][14] Secondary amines, in particular, show severe antagonism, though this can often be resolved by reducing the pH to below 7, which converts the amine to its acid salt.[10]

-

Metal Ions: The presence of iron can catalyze the degradation of CMIT.[15] Conversely, low levels of copper ions (in the absence of nitrates or nitrites) have been used to stabilize isothiazolone solutions.[16]

Understanding these stability constraints is paramount for formulators to ensure the preservative remains active throughout a product's lifecycle.

Section 2: Mechanism of Antimicrobial and Biocidal Action

The potent biocidal effect of CMIT and other isothiazolinones is not due to a single action but a rapid, multi-step assault on microbial cells.[4][5] The mechanism involves a swift inhibition of key life processes, followed by irreversible cellular damage that culminates in cell death.[5]

-

Rapid Cell Entry and Inhibition of Metabolism: Upon contact, CMIT quickly penetrates the microbial cell wall and membrane.[7][12] Inside the cell, it targets critical metabolic pathways. The primary mode of action is the inhibition of essential dehydrogenase enzymes within the Krebs cycle and electron transport chain.[4][5][17] This disrupts fundamental cellular functions, including growth, respiration (oxygen consumption), and the generation of ATP, effectively halting cellular metabolism within minutes.[4][5][18]

-

Irreversible Damage via Thiol Interaction: The key to CMIT's lethality lies in the electrophilic sulfur atom within its isothiazolinone ring. This atom readily reacts with nucleophilic groups, particularly the thiol moieties (-SH) found in cysteine residues of proteins and enzymes.[14][19][20] This interaction leads to the formation of disulfide bonds or a reduced, ring-opened form of the biocide, causing irreversible inactivation of the proteins.

-

Oxidative Stress and Cell Death: The destruction of protein thiols and the disruption of metabolic pathways lead to the production of damaging free radicals, inducing oxidative stress and culminating in cell death.[4][5] The presence of the chlorine atom on the isothiazolinone ring significantly enhances this biocidal activity compared to its non-chlorinated counterpart, MIT.[1][21]

Caption: Mechanism of CMIT biocidal activity.

Section 3: Spectrum of Activity

CMIT exhibits an exceptionally broad spectrum of antimicrobial activity, making it a versatile choice for preservation. It is effective against Gram-positive and Gram-negative bacteria, as well as fungi, including yeasts and molds.[7][17][22][23] Its efficacy has been demonstrated against a wide array of common spoilage organisms and pathogens. The potency of CMIT is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) of CMIT | Source |

| Escherichia coli | Gram-Negative Bacteria | 0.5 µg/mL | [1][21] |

| Escherichia coli K-12 | Gram-Negative Bacteria | 1.6 mg/L | [24] |

| Salmonella salmoneum | Gram-Negative Bacteria | 1 mg/L | [19] |

| Lysinibacillus sphaericus | Gram-Positive Bacteria | 1 mg/L | [19] |

| Acinetobacter lwoffii | Gram-Negative Bacteria | 1 mg/L | [19] |

| Schizosaccharomyces pombe | Yeast | 2.6 µg/mL | [1][21] |

Note: The table presents data from various studies; direct comparison requires consideration of the specific test conditions used in each study.

Section 4: Factors Influencing Biocidal Efficacy

The practical effectiveness of CMIT is not absolute and depends on several interacting factors. A thorough understanding of these variables is crucial for optimizing its performance.

-

Concentration and Contact Time: There is a direct relationship between the concentration of CMIT and the time required to achieve a desired level of microbial reduction. Higher concentrations lead to faster kill rates. For instance, achieving a 99.9% sterilization fraction of E. coli required an exposure time of over 5 hours at a concentration of 10 mg/L.[24]

-

System pH: As discussed in Section 1, pH is a critical stability factor. The optimal efficacy of CMIT is observed in acidic to neutral pH ranges where the molecule is most stable.[12][17] In highly alkaline environments (pH > 8-9), its degradation leads to a significant loss of biocidal activity.[11][12]

-

Interfering Substances: The presence of organic matter and nucleophilic compounds can "quench" the activity of CMIT.[14] Materials rich in thiols, such as glutathione and cysteine, will readily react with CMIT, neutralizing it before it can act on microbial targets.[14] This is a key consideration in complex formulations or high-soil environments.

-

Biofilms: Microorganisms encased in biofilms present a significant challenge for biocides. While CMIT is effective against planktonic (free-floating) cells, its penetration into the dense exopolysaccharide matrix of a biofilm can be limited. The antibacterial activity has been observed to be higher in the upper layers of a biofilm and lower in the bottom layers.[24] Higher concentrations or co-formulation with surfactants may be necessary to enhance efficacy against established biofilms.[5]

Section 5: Methodologies for Efficacy Evaluation

To validate the effectiveness of CMIT in a given formulation or application, standardized microbiological testing is essential. The following protocols describe core methodologies for determining its inhibitory and biocidal concentrations.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of CMIT that inhibits the visible growth of a target microorganism. The causality behind this method is to expose a standardized population of microbes to a gradient of the biocide to pinpoint the threshold of inhibition.

Methodology:

-

Preparation of CMIT Stock Solution: Prepare a sterile, concentrated stock solution of CMIT in a suitable solvent (e.g., sterile deionized water).

-

Preparation of Inoculum: Culture the test microorganism (e.g., E. coli) in an appropriate broth medium (e.g., Tryptic Soy Broth) to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the CMIT stock solution in sterile broth.[19] For example, add 100 µL of broth to wells 2 through 12. Add 200 µL of the CMIT stock to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, discarding the final 100 µL from well 11. Well 12 serves as a growth control (no biocide).

-

Inoculation: Add the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

-

Incubation: Cover the plate and incubate at the optimal temperature for the test organism (e.g., 37°C for E. coli) for 18-24 hours.[19]

-

Result Interpretation: The MIC is the lowest concentration of CMIT in which no visible turbidity (growth) is observed. The results can be read visually or with a plate reader. A growth indicator like resazurin can also be added; a color change (e.g., blue to pink) indicates metabolic activity and growth.[19]

Protocol 2: Determination of Minimum Biocidal Concentration (MBC)

This protocol follows the MIC test to determine the lowest concentration of CMIT that results in microbial death (a ≥99.9% reduction in the initial inoculum). This is crucial for distinguishing between bacteriostatic (inhibitory) and bactericidal (killing) activity.

Methodology:

-

Subculturing from MIC Plate: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Plating: Spot-plate or spread the aliquot onto a fresh agar plate (e.g., Tryptic Soy Agar) that does not contain any biocide.

-

Incubation: Incubate the agar plates under appropriate conditions (e.g., 37°C for 24 hours).

-

Result Interpretation: The MBC is the lowest concentration from the MIC plate that shows no colony growth on the subculture agar plate, corresponding to a ≥99.9% kill rate.

Caption: Experimental workflow for MIC and MBC determination.

Conclusion

5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) is a high-performance biocide with a well-documented, broad-spectrum efficacy against a diverse range of microorganisms. Its potent, multi-step mechanism of action, which involves the rapid inhibition of cellular metabolism and irreversible enzymatic damage, makes it an effective preservative in numerous applications. However, its performance and stability are critically dependent on environmental factors such as pH, temperature, and the presence of interfering substances. For researchers and product developers, a thorough understanding of these parameters, combined with rigorous evaluation using standardized methodologies like MIC and MBC testing, is essential to harness the full potential of CMIT and ensure product integrity and safety.

References

-

Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in controlling microbial problems in aircraft fuel systems - NIH. (2023-06-28). Available from: [Link]

-

Isothiazolone Biocides in Water Treatment Applications - ResearchGate. Available from: [Link]

-

Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in controlling microbial problems in aircraft fuel systems - RSC Publishing. Available from: [Link]

-

The Mechanism of Action of Isothiazolone Biocides - ResearchGate. Available from: [Link]

-

Isothiazolone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC - NIH. Available from: [Link]

-

KATHON CG Preservative: Features, Benefits & Applications - Studylib. Available from: [Link]

-

Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in controlling microbial problems in aircraft fuel systems - ResearchGate. (2023-06-20). Available from: [Link]

-

Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment - Taylor & Francis Online. Available from: [Link]

-

The Mechanism of Action of Isothiazolone Biocide | NACE CORROSION - OnePetro. (2006-03-12). Available from: [Link]

-

Growth inhibitory and biocidal activity of some isothiazolone biocides - PubMed. Available from: [Link]

-

KATHON CG - Ataman Kimya. Available from: [Link]

-

Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment | Request PDF - ResearchGate. Available from: [Link]

-

Synergistic effects of ozone/peroxymonosulfate for isothiazolinone biocides degradation: Kinetics, synergistic performance and influencing factors - PubMed. (2022-02-01). Available from: [Link]

-

Iron Dependent Degradation of an Isothiazolone Biocide (5-chloro-2-methyl-4-isothiazolin-3-one) - PubMed. Available from: [Link]

-

Antibacterial Activity of a Biocide (5-Chloro-2-Methyl-4-Isothiazolin-3-One; CMI) in Biofilm. Available from: [Link]

- US5461150A - Stabilization of 3-isothiazolone solutions - Google Patents.

-

The effects of pH on the degradation of isothiazolone biocides - ResearchGate. (2025-08-06). Available from: [Link]

-

Iron dependent degradation of an isothiazolone biocide (5-chloro-2-methyl-4-isothiazolin-3-one) | Request PDF - ResearchGate. (2025-08-06). Available from: [Link]

-

Long-lasting isothiazolinone-based biocide for paint formulations - ResearchGate. Available from: [Link]

-

Isothiazolinone Content Testing in Paints and Detergents. (2025-11-28). Available from: [Link]

-

Trans- and Multigenerational Effects of Isothiazolinone Biocide CMIT/MIT on Genotoxicity and Epigenotoxicity in Daphnia magna - PMC - PubMed Central. Available from: [Link]

-

Chemical reactivity of some isothiazolone biocides. - Semantic Scholar. Available from: [Link]

-

Analytical methods for isothiazolinones determination in different products. - ResearchGate. Available from: [Link]

-

The Mechanism of Action of Isothiazolone Biocides - Semantic Scholar. Available from: [Link]

-

Isothiazolone Biocides In Water Treatment Applications | Request PDF - ResearchGate. Available from: [Link]

-

Methylchloroisothiazolinone - Wikipedia. Available from: [Link]

-

The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC - NIH. Available from: [Link]

-

Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT - PMC - NIH. (2022-12-10). Available from: [Link]

-

Minimum inhibitory concentration (MIC) of the selected compounds against microbial strains (lg/ml) - ResearchGate. Available from: [Link]

Sources

- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Methylchloroisothiazolinone - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. onepetro.org [onepetro.org]

- 6. researchgate.net [researchgate.net]

- 7. Performance and use of Isothiazolinone_Chemicalbook [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Trans- and Multigenerational Effects of Isothiazolinone Biocide CMIT/MIT on Genotoxicity and Epigenotoxicity in Daphnia magna - PMC [pmc.ncbi.nlm.nih.gov]

- 10. studylib.net [studylib.net]

- 11. Properties and Applications of Isothiazolinone - IRO Biocide [irobiocide.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Growth inhibitory and biocidal activity of some isothiazolone biocides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Iron dependent degradation of an isothiazolone biocide (5-chloro-2-methyl-4-isothiazolin-3-one) [pubmed.ncbi.nlm.nih.gov]

- 16. US5461150A - Stabilization of 3-isothiazolone solutions - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in controlling microbial problems in aircraft fuel systems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Isothiazolinones: A Functional Biocides_Chemicalbook [chemicalbook.com]

- 22. echemi.com [echemi.com]

- 23. echemi.com [echemi.com]

- 24. researchgate.net [researchgate.net]

Antiproliferative activity of 5-Chloro-3-methyl-isothiazole derivatives

An In-Depth Technical Guide on the Antiproliferative Activity of 5-Chloro-3-methyl-isothiazole Derivatives

Authored by a Senior Application Scientist

Foreword: The Evolving Landscape of Anticancer Drug Discovery

The relentless pursuit of novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation, owing to their diverse chemical properties and ability to interact with a wide array of biological targets. The isothiazole scaffold, a five-membered ring containing sulfur and nitrogen, has garnered significant attention for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[1][2] This guide delves into a specific and promising subclass: 5-chloro-3-methylisothiazole derivatives, exploring their synthesis, antiproliferative effects, and the underlying structure-activity relationships that govern their efficacy. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to inform and guide future research in this promising domain.

Synthetic Pathways to Bioactive 5-Chloro-3-methylisothiazole Derivatives

The foundation of any drug discovery program lies in the robust and efficient synthesis of the target compounds. The primary route to the N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide involves a multi-step process.[3][4]

Core Synthesis Strategy

The synthesis initiates with the formation of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide, which serves as a key intermediate.[5][6] This hydrazide is then reacted with various carbonyl compounds, such as aldehydes and ketones, through a nucleophilic addition reaction.[3][4] This reaction typically proceeds by the attachment of the hydrazide to the carbonyl carbon, followed by the elimination of a water molecule to form an imine bond (a key feature of Schiff bases).[4][6] The reaction is often carried out in ethanol under reflux conditions.[6]

Representative Synthetic Protocol: Preparation of N'-Substituted Derivatives

The following protocol outlines a generalized procedure for the synthesis of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives.[6]

Materials:

-

5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide

-

Appropriate aldehyde or ketone

-

Ethanol

-

Reaction flask equipped with a condenser and magnetic stirrer

-

Heating mantle

-

Thin-layer chromatography (TLC) apparatus

-

Filtration apparatus

Procedure:

-

A mixture of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide (1 equivalent) and the corresponding carbonyl compound (1 equivalent) is prepared in ethanol.

-

The reaction mixture is stirred vigorously and heated to reflux (approximately 78°C) for 4 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated product is collected by filtration and washed with cold methanol.

-

The crude product can be further purified by crystallization from a suitable solvent, such as acetonitrile, to yield the final N'-substituted derivative.[6]

Visualization of the Synthetic Workflow

Caption: Workflow for MTT and SRB antiproliferative assays.

Unraveling the Structure-Activity Relationship (SAR)

The systematic modification of the chemical structure of the 5-chloro-3-methylisothiazole core has provided valuable insights into the structural features that are crucial for antiproliferative activity.

Key Structural Determinants of Activity

-

The Phenylprop-2-en-1-ylidene Moiety: The presence of this group in compound 3 is strongly correlated with its superior activity. [3]This extended conjugated system may enhance the compound's ability to interact with its biological target.

-

Substituents on the Phenyl Ring: The position of substituents on the phenyl ring near the azomethine group appears to be important. The most active compounds in related series often contain substituents at the meta position. [3][5]* The Hydrazide Linker: The hydrazide group serves as a key linker, connecting the isothiazole core to the substituted phenyl ring. Modifications at this position have a significant impact on the overall activity. [6]

Visualization of the SAR

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecules | Free Full-Text | The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity [mdpi.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Isothiazole Compounds

Introduction: The Isothiazole Core in Modern Chemistry

Isothiazole, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, represents a cornerstone scaffold in medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its unique electronic properties, stemming from the 1,2-relationship of its electronegative heteroatoms, impart a distinct reactivity profile and a versatile platform for structural modification.[1] Unlike its more common isomer, thiazole, the direct S-N bond in isothiazole creates a unique electronic distribution that profoundly influences its chemical behavior and biological interactions.

This guide provides an in-depth exploration of the core physicochemical properties of the isothiazole ring system. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind the compound's behavior. We will delve into its physical characteristics, dissect its chemical reactivity with mechanistic insight, and provide practical protocols and spectroscopic data to empower its application in the laboratory. The isothiazole scaffold is a key component in numerous biologically active compounds, including the antipsychotic drug ziprasidone, and its derivatives have shown a wide range of activities, including antibacterial, anti-inflammatory, and anticancer effects.[1][4][5][6]

Part 1: Fundamental Physicochemical Properties

The physical properties of isothiazole provide the foundation for its handling, purification, and formulation. The parent compound is a colorless liquid with a pyridine-like odor.[4][7] Its aromaticity is comparable to that of thiazole but greater than isoxazole, contributing to its stability.[8]

Core Physical Data

The fundamental physical constants of unsubstituted isothiazole are summarized below. These values are critical for experimental design, from predicting solubility to setting parameters for distillation.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃NS | [5][9][10] |

| Molar Mass | 85.12 g·mol⁻¹ | [5][10] |

| Appearance | Colorless liquid | [4][7][10] |

| Boiling Point | 114 °C | [5][7][10] |

| Density | ~1.16 - 1.18 g/mL | [7][10] |

| Refractive Index (n²⁰D) | ~1.53 | [7][10] |

| pKa (conjugate acid) | -0.5 | [5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | [4][7][11] |

| UV λmax | 242 nm | [7][11] |

Spectroscopic Fingerprints

Structural elucidation is paramount in chemical research. The isothiazole ring possesses distinct spectroscopic signatures that allow for its unambiguous identification and the characterization of its derivatives.

¹H NMR is a powerful tool for identifying the substitution pattern on the isothiazole ring. The chemical shifts of the ring protons are influenced by the electronegativity of the heteroatoms and the aromatic ring current.

Caption: Isothiazole structure with IUPAC numbering.

Table of Representative ¹H NMR Chemical Shifts (δ) in ppm:

| Compound | H-3 | H-4 | H-5 | Substituent | Source(s) |

| Isothiazole | 8.72 | 7.26 | 8.54 | - | [12][13] |

| 3-Methylisothiazole | - | 7.08 (d) | 8.41 (d) | 2.51 (s, -CH₃) | [12] |

| 4-Methylisothiazole | 8.51 (s) | - | 8.35 (s) | 2.23 (s, -CH₃) | [12] |

| 5-Methylisothiazole | 8.45 (d) | 6.95 (d) | - | 2.47 (s, -CH₃) | [12] |

Note: Data for unsubstituted isothiazole is provided as a reference. s = singlet, d = doublet.[12]

¹³C NMR spectroscopy complements ¹H NMR, providing data on the carbon framework. The chemical shifts are diagnostic for the position of substitution. For example, in 3-methylisothiazole, C-3 appears at ~158.1 ppm, while in 5-methylisothiazole, C-5 is observed around 159.2 ppm.[12]

Under electron ionization (EI), isothiazoles typically show a prominent molecular ion peak. The fragmentation patterns are highly diagnostic and can be used to determine the position of substituents. Common fragmentation pathways involve cleavages of the weak N-S bond or loss of side chains.[14] High-resolution mass spectrometry is an invaluable tool for confirming the elemental composition of novel isothiazole derivatives.[14]

Part 2: Chemical Properties and Reactivity

The chemical reactivity of the isothiazole ring is a product of its aromaticity, the electronegativity of the heteroatoms, and the inherent weakness of the N-S bond. This section details the principal reaction pathways.

Caption: Reactivity map of the isothiazole nucleus.

Electrophilic Aromatic Substitution

Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, occur predominantly at the C4 position.[7][8][11] This regioselectivity is a consequence of the electronic distribution within the ring; attack at C4 results in a more stable carbocation intermediate compared to attack at C3 or C5, which would place a positive charge adjacent to the electron-withdrawing nitrogen atom.

-

Causality: The nitrogen atom deactivates the adjacent C3 and C5 positions towards electrophilic attack. The C4 position, being beta to the nitrogen and gamma to the sulfur, is the most electron-rich and thus the most favorable site for reaction.

-

Example (Nitration): Treatment of isothiazole with a mixture of nitric acid and sulfuric acid yields 4-nitroisothiazole in high yield (97%).[8]

Nucleophilic Substitution

While the parent isothiazole ring is resistant to nucleophilic attack, halogenated isothiazoles are susceptible to nucleophilic substitution, particularly at the C5 position.[8] A halogen at C5 is readily displaced by various nucleophiles.

-

Mechanism: This reactivity is attributed to the ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer-like intermediate.

-

Scope: 5-Haloisothiazoles react with nucleophiles such as alkoxides, hydroxides, amines, and cyanide, providing a versatile route to a wide array of 5-substituted derivatives.[8][15]

Lithiation and C-H Functionalization

The C5 proton is the most acidic proton on the isothiazole ring. Treatment with strong bases like n-butyllithium at low temperatures (-70°C) results in selective deprotonation at the C5 position.[7][11]

-

Synthetic Utility: The resulting 5-lithioisothiazole is a powerful nucleophile that can react with a wide range of electrophiles (e.g., CO₂, DMF, alkyl halides) to install various functional groups.[8] This pathway is a cornerstone of isothiazole synthetic chemistry, enabling the creation of complex derivatives from the parent heterocycle.

Ring-Opening Reactions

The N-S bond is the weakest bond in the isothiazole ring, making it susceptible to cleavage under certain conditions.

-

Reductive Cleavage: Electrochemical reduction can lead to the opening of the isothiazole ring.[8]

-

Nucleophilic Attack on Isothiazolium Salts: N-alkylation of isothiazoles produces isothiazolium salts. These activated salts are highly sensitive to nucleophilic attack, which can occur at the ring sulfur atom or at C3, often leading to ring-opening to form acyclic products.[8][16] This reactivity must be considered when designing reactions involving quaternized isothiazole derivatives.

Part 3: Synthesis and Application in Drug Discovery

The synthesis of the isothiazole ring and its strategic incorporation into larger molecules are of paramount importance to drug development professionals.

Key Synthetic Strategies

Numerous methods exist for the construction of the isothiazole ring.[4][17] A common and robust approach is the oxidative cyclization of α,β-unsaturated thiocarboxamides or related precursors.[4]

This protocol describes a metal-free, one-pot synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters and ammonium acetate, relying on an imine formation/cyclization/aerial oxidation cascade.[17]

-

Rationale: This method is chosen for its operational simplicity, use of readily available starting materials, and avoidance of heavy metal catalysts, aligning with green chemistry principles.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve the β-ketodithioester (1.0 mmol) in a suitable solvent such as ethanol (10 mL).

-

Addition of Nitrogen Source: Add ammonium acetate (NH₄OAc, 2.0 mmol) to the solution. Ammonium acetate serves as the nitrogen source for the isothiazole ring.

-

Reaction Conditions: Stir the reaction mixture at reflux (approx. 80-90 °C) under an air atmosphere. The oxygen in the air acts as the terminal oxidant in the final aromatization step.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isothiazole.

Caption: Workflow for a one-pot isothiazole synthesis.

Role in Drug Development and Bioisosterism

The isothiazole ring is a privileged scaffold in medicinal chemistry.[1][3][18] Its ability to engage in hydrogen bonding and other non-covalent interactions, combined with its metabolic stability, makes it an attractive bioisostere for other aromatic systems like phenyl or pyridine rings.

-

Bioisosterism: Replacing a chemical group with another that retains similar physical and chemical properties can modulate a molecule's potency, selectivity, and pharmacokinetic profile. The isothiazole ring offers a unique combination of steric and electronic features for this purpose.

-

Metabolic Considerations: While generally stable, the isothiazole ring can be susceptible to bioactivation. P450-mediated sulfur oxidation can lead to the formation of reactive intermediates that may form adducts with cellular nucleophiles like glutathione.[19] This potential for bioactivation is a critical consideration in drug design, and strategies to mitigate this risk, such as blocking reactive sites or replacing the ring with a less labile bioisostere (e.g., isoxazole or pyrazole), may be necessary.[19]

Conclusion